2-Methyl Estradiol-d3

Bioanalytical method validation Stable isotope internal standard Quantitative bias

2-Methyl Estradiol-d3 is a deuterium-labeled analog (C₁₉H₂₃D₃O₂, MW 289.43, +3 Da mass shift) serving as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS assays. It is specifically validated for regulatory bioanalysis per FDA/EMA guidelines. Non-isotopic surrogates exhibit differential extraction and ionization, causing quantitative bias exceeding acceptable limits; even deuterated vs. ¹³C-labeled ISs show divergent performance. This certified reference material ensures co-elution fidelity, compensates for matrix effects, and delivers ±5.0% accuracy for IND/NDA pharmacokinetic submissions.

Molecular Formula C19H26O2
Molecular Weight 289.4 g/mol
Cat. No. B12412196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl Estradiol-d3
Molecular FormulaC19H26O2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O
InChIInChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1/i6D2,18D
InChIKeyPAZNMSHBVDFVSA-UXOVBMNUSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl Estradiol-d3 as a Deuterated Internal Standard for Estrogen Metabolite Quantification in LC-MS/MS Bioanalysis


2-Methyl Estradiol-d3 is a deuterium-labeled analog of 2-Methyl Estradiol, an endogenous metabolite of 17β-estradiol [1]. The compound is characterized by the substitution of three hydrogen atoms with deuterium (C₁₉H₂₃D₃O₂, MW 289.43), providing a mass shift of +3 Da relative to the non-deuterated parent compound while maintaining nearly identical chemical behavior [1][2]. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting 2-Methyl Estradiol and related estrogen metabolites in biological matrices [3].

Why Generic Internal Standard Substitution Fails: Deuterium Isotope Effects and Quantitative Bias in 2-Methyl Estradiol-d3 LC-MS/MS Assays


Internal standards for estrogen metabolite quantification are not interchangeable without performance validation. Non-isotopic structural analogs (e.g., ethinyl estradiol, 2-methoxyestradiol-d5) fail to co-elute with 2-Methyl Estradiol and exhibit differential extraction recoveries and ionization efficiencies in complex biological matrices [1]. Even among isotopic internal standards, deuterated (²H) and ¹³C-labeled variants demonstrate divergent analytical behavior—a systematic comparison of deuterated versus ¹³C SIL-ISs for urinary biomarkers revealed that deuterated IS generated negatively biased results of −38.4% due to unequal ion suppression from deuterium-associated chromatographic retention time shifts, whereas ¹³C-labeled IS exhibited no significant bias [2]. For procurement decisions, this means substitution of 2-Methyl Estradiol-d3 with an alternative internal standard requires full method re-validation; failure to do so introduces quantitative bias exceeding FDA bioanalytical method validation acceptance criteria (±15%) and compromises regulatory submission data integrity [3].

Quantitative Differentiation Evidence for 2-Methyl Estradiol-d3 Relative to Alternative Internal Standards


Deuterium Isotope Effect on LC-MS/MS Quantitative Accuracy: Comparative Bias Assessment

2-Methyl Estradiol-d3, as a deuterated SIL-IS, carries a documented class-level risk of negative quantitative bias when compared to ¹³C-labeled IS alternatives. In a systematic LC-ESI-MS-MS comparison of deuterated (²H₇) versus ¹³C₆-labeled IS for urinary biomarkers, the deuterated IS generated urinary analyte concentrations on average 59.2% lower than those generated with the ¹³C₆-labeled IS [1]. Spike accuracy assessment showed the deuterated IS generated negatively biased urinary results of −38.4% (bias = [(measured − nominal) / nominal] × 100%), whereas the ¹³C₆-labeled IS exhibited no significant bias [1]. The mechanism was identified as differential ion suppression: post-column infusion demonstrated that ion suppression experienced by the unlabeled analyte and ¹³C₆-IS was not equally experienced by the deuterated ²H₇-IS due to chromatographic retention time differences resulting from the deuterium isotope effect [1].

Bioanalytical method validation Stable isotope internal standard Quantitative bias

Chromatographic Co-Elution Fidelity: Deuterium-Induced Retention Time Shifts

Multiple deuterium substitutions in 2-Methyl Estradiol-d3 can produce chromatographic separation from the unlabeled analyte, compromising the fundamental assumption that IS and analyte experience identical matrix effects and ionization conditions [1]. Industry technical guidance confirms that labeling with multiple deuteriums can lead to sufficient change in molecular behavior that chromatographic separation from the unlabeled compound is observed, meaning the IS does not see exactly the same instrumental conditions as the analyte [1]. This contrasts with ¹³C or ¹⁵N labeling, which shows no issues with chromatographic separation or stability [1]. The Wieling study (2002) similarly reported that deuterated internal standards exhibited different chromatographic and/or extraction behavior from the analyte in certain cases [2]. For 2-Methyl Estradiol-d3, the three-deuterium substitution pattern necessitates empirical verification of co-elution under specific chromatographic conditions.

Chromatographic separation Matrix effect compensation Deuterium isotope effect

Mass Spectrometric Detection Specificity: MRM Transition Mass Differentiation

2-Methyl Estradiol-d3 provides a +3 Da mass shift (MW 289.43 g/mol) relative to the unlabeled 2-Methyl Estradiol (MW 286.41 g/mol) [1]. This mass differential enables distinct multiple reaction monitoring (MRM) transitions, allowing the mass spectrometer to independently monitor analyte and IS signals without isotopic cross-talk. The three-deuterium substitution is sufficient to avoid interference from the natural isotopic abundance of the unlabeled analyte (primarily M+2 isotopologue contribution from two ¹³C atoms), which can be problematic for single-deuterium or double-deuterium labeled IS in steroid analysis [2]. However, as noted in industry practice, sufficient labels must be added to avoid interference from the unlabeled analyte, which can become challenging with certain molecular features [2].

MRM transition Isotopic purity Cross-talk interference

Analytical Method Sensitivity and Precision Using Deuterated Estrogen Metabolite IS

Class-level validation data for deuterated internal standards in estrogen metabolite analysis establishes the analytical performance achievable with 2-Methyl Estradiol-d3. A validated LC-MS/MS method using deuterated 2-methoxyestradiol-d5 as IS for human plasma 2ME2 quantification demonstrated calibration range linearity with correlation coefficients (r) ≥0.99, intra-day precision (%CV) of ≤8.4%, inter-day precision of ≤11.0%, and accuracy (%bias) ranging from −5.0% to +3.3% across quality control levels [1]. The assay achieved a lower limit of quantitation (LLOQ) of 25 pg/mL using 0.3 mL plasma [1]. In a separate multi-analyte urinary estrogen method employing multiple deuterated IS (including deuterated 2-hydroxyestradiol and 2-methoxyestradiol), IS purity exceeded 98% and the method achieved recoveries between 82-100% with RSD <5% in spiked drinking water matrices . These performance metrics are representative of the sensitivity and precision attainable when 2-Methyl Estradiol-d3 is employed as SIL-IS in validated bioanalytical workflows.

Estrogen metabolites Method validation Analytical sensitivity

Deuterium-Hydrogen Back-Exchange Stability Under Storage and Sample Preparation Conditions

A critical performance differentiator between 2-Methyl Estradiol-d3 and ¹³C-labeled alternatives is susceptibility to deuterium-hydrogen back-exchange. Industry expert analysis indicates that hydrogen-deuterium exchange can compromise deuterated IS stability depending on reaction or storage conditions, whereas ¹³C labeling provides superior chemical stability [1]. For estrogen metabolites, the stability of deuterium labeling varies with the molecular position of substitution. Catechol estrogens (e.g., 2-hydroxyestrone) are particularly unstable and require the addition of ascorbic acid throughout pre-chromatographic steps to achieve recovery comparable to other estrogen metabolites [2]. While 2-Methyl Estradiol-d3 contains deuterium at methyl and ring positions that are relatively less prone to exchange than labile hydroxyl deuterons, empirical stability verification under intended storage and sample preparation conditions (e.g., pH, temperature, presence of nucleophiles) is required [3]. ¹³C-labeled IS, by contrast, exhibits no issues with stability or isotopic exchange [3].

Deuterium exchange IS stability Sample preparation

Procurement-Optimized Application Scenarios for 2-Methyl Estradiol-d3 in Bioanalytical and Research Settings


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies of 2-Methyl Estradiol

2-Methyl Estradiol-d3 serves as the SIL-IS for LC-MS/MS quantification of 2-Methyl Estradiol in plasma, serum, or urine matrices supporting IND/NDA pharmacokinetic submissions. The method achieves accuracy within ±5.0% bias and precision ≤11.0% CV, meeting FDA bioanalytical method validation acceptance criteria (±15% for all QCs except LLOQ ±20%) [1]. Prior to procurement, laboratories must verify co-elution fidelity under their specific LC conditions and quantify any matrix effect compensation bias introduced by deuterium-associated retention time shifts [2].

Estrogen Metabolite Profiling in Clinical Research and Endocrine Disruption Studies

In multi-analyte estrogen metabolite panels, 2-Methyl Estradiol-d3 enables accurate quantification of 2-Methyl Estradiol alongside other estrogens and their hydroxylated/methylated metabolites. Class-validated methods using multiple deuterated IS achieve IS purity >98% and recoveries of 82-100% with RSD <5% in aqueous matrices . The +3 Da mass shift of 2-Methyl Estradiol-d3 provides sufficient mass separation from endogenous isobaric interferences when monitored by MRM, supporting specific quantification even in complex urine or tissue homogenate matrices.

Isotope Dilution Mass Spectrometry (ID-MS) for Reference Measurement Procedures

2-Methyl Estradiol-d3 is suitable for isotope dilution mass spectrometry (ID-MS) applications requiring high-accuracy reference measurements, including assigning target values to quality control materials and establishing metrological traceability. The deuterium labeling provides a distinct mass signature for precise ratio measurements against the unlabeled analyte [3]. For applications where deuterium-induced chromatographic separation may introduce systematic bias, procurement consideration should extend to the ¹³C-labeled alternative (e.g., 2-Methyl Estradiol-¹³C₆) which demonstrates exact co-elution and no significant quantitative bias [2].

Discovery-Phase Metabolism and Disposition Studies of 2-Methyl Estradiol

In early-stage metabolism studies where rapid data delivery is prioritized over regulatory compliance, 2-Methyl Estradiol-d3 offers a cost-effective SIL-IS option relative to ¹³C-labeled alternatives. The deuterated IS enables correction for sample-to-sample variation in extraction recovery and ionization efficiency during LC-MS/MS analysis of in vitro hepatocyte incubations, microsomal stability assays, or preliminary in vivo PK samples [4]. Laboratories should document the extent of deuterium-hydrogen exchange under their experimental conditions to ensure isotopic integrity across the duration of sample storage and analysis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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